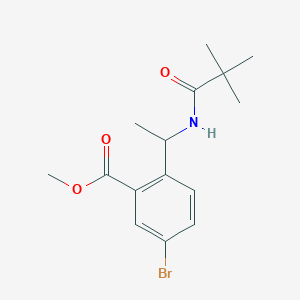

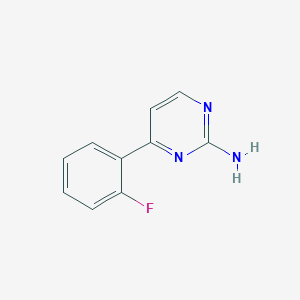

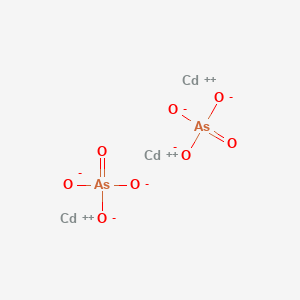

![molecular formula C11H11F6N B1612053 1-[3,5-双(三氟甲基)苯基]丙-1-胺 CAS No. 685503-45-1](/img/structure/B1612053.png)

1-[3,5-双(三氟甲基)苯基]丙-1-胺

描述

“1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures, such as “1-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol” and “1-Propanone, 1-[3,5-bis(trifluoromethyl)phenyl]-”, have been studied12.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system345.

Chemical Reactions Analysis

The chemical reactions involving “1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine” are not well-documented. However, the reactions of similar compounds have been studied36.

科学研究应用

-

High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System

- Application Summary : This research focuses on the asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst. The study achieved an increase in the ratio of substrate to catalyst (S/C) in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .

- Methods of Application : The research was conducted in PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30 °C . The reaction system included choline chloride:trehalose (ChCl:T, 1:1 molar ratio) to increase cell membrane permeability and decrease BTAP cytotoxicity to biocatalyst .

- Results or Outcomes : The yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .

-

Efficient Synthesis of Key Chiral Intermediate in Painkillers ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions

- Application Summary : This research focuses on the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

- Methods of Application : The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%) . ADH was introduced into the reaction system to promote an equilibrium shift .

- Results or Outcomes : The substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH developed for bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .

-

®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2-diol

- Application Summary : This compound is a chiral Bronsted acid. It has been shown to be an efficient catalyst for the hydrophosphonylation of aldimines at room temperature .

- Methods of Application : The compound is used as a catalyst in the reaction .

- Results or Outcomes : The reaction results in the formation of a product through hydrophosphonylation .

-

N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

- Application Summary : Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

- Methods of Application : The compound is used as a catalyst in various organic reactions .

- Results or Outcomes : The use of this compound as a catalyst leads to the activation of substrates and stabilization of partially developing negative charges .

-

Meningeal Blood Vessels and Dura Pain Sensitivity

- Application Summary : This research focuses on the pain sensitivity of meningeal blood vessels and dura, which are innervated by peripheral sensory trigeminal nerves . The study involves the use of a calcitonin gene-related peptide (CGRP) receptor antagonist .

- Methods of Application : The specific methods of application are not detailed in the available information .

- Results or Outcomes : The outcomes of this research are not specified in the available information .

-

®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2-diol

- Application Summary : This compound is a chiral Bronsted acid. It has been shown to be an efficient catalyst for the hydrophosphonylation of aldimines at room temperature .

- Methods of Application : The compound is used as a catalyst in the reaction .

- Results or Outcomes : The reaction results in the formation of a product through hydrophosphonylation .

安全和危害

未来方向

The future directions for the study of “1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine” are not well-documented. However, related compounds such as ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine have been studied310.

Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and studies are needed to gain a more complete understanding of “1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine”.

属性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBPNFXZESJTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594956 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine | |

CAS RN |

685503-45-1 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

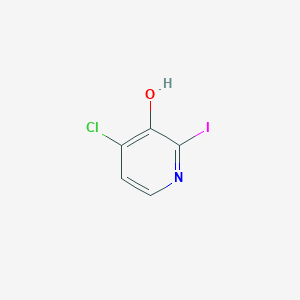

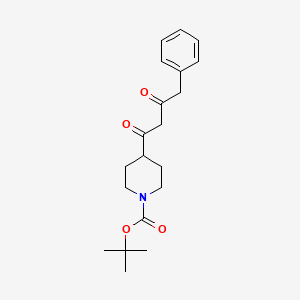

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)

![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)